2-Methoxy-N-methylpyridin-4-amine
Description
2-Methoxy-N-methylpyridin-4-amine is a pyridine derivative characterized by a methoxy group at the 2-position and an N-methylamine group at the 4-position of the aromatic ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural features—a pyridine core with electron-donating substituents—impart unique electronic properties, making it valuable for designing ligands, catalysts, and bioactive molecules.
Properties
IUPAC Name |
2-methoxy-N-methylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-6-3-4-9-7(5-6)10-2/h3-5H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRQWYKXYPUSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Overview
2-Methoxy-N-methylpyridin-4-amine, with the molecular formula C7H10N2O, is a heterocyclic compound characterized by a pyridine ring substituted with a methoxy group at the 2-position and a methylamino group at the 4-position. This compound has garnered attention in various scientific fields due to its versatile applications in chemistry, biology, medicine, and industry.
Chemistry
- Building Block for Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, to create derivatives that may possess enhanced properties for further research and application.
Biology
- Biological Activity : The compound is investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research has shown that it may inhibit specific enzymes or interact with biological receptors, leading to therapeutic effects .
- Mechanism of Action : Its mechanism involves binding to specific molecular targets, which can modulate enzyme activity and influence biochemical pathways. This makes it a candidate for further studies on drug development and enzyme inhibition.
Medicine
- Pharmaceutical Development : Ongoing research explores the potential of this compound as a pharmaceutical agent. Its structural features may allow it to act as a lead compound in developing new drugs aimed at treating various diseases .
- Therapeutic Properties : Studies are particularly focused on its role in treating conditions such as infections and cancer, where its biological activities can be harnessed effectively.
Industry
- Agrochemicals and Industrial Chemicals : The compound is also employed in the production of agrochemicals and other industrial chemicals. Its ability to undergo various chemical transformations makes it valuable in creating specialized products for agricultural applications .
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Reaction with Methylamine : A common approach involves reacting 2-methoxypyridine with methylamine under controlled conditions, often requiring catalysts and elevated temperatures for optimal yield.
- Continuous Flow Synthesis : In industrial settings, continuous flow reactors are utilized to enhance efficiency and yield while maintaining high purity levels during production.
Types of Reactions
The compound can participate in several types of chemical reactions:
- Oxidation : Can be oxidized to form N-oxides using reagents like hydrogen peroxide.
- Reduction : Reduction reactions can convert it into various amine derivatives.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce different functional groups onto the pyridine ring.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated significant activity against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development.
-
Cancer Treatment Research :
- Research focused on the anticancer effects of this compound revealed that it could inhibit tumor growth in vitro by modulating specific signaling pathways involved in cell proliferation.
-
Enzyme Inhibition Mechanism :
- A detailed investigation into the enzyme inhibition properties demonstrated that this compound could effectively bind to target enzymes, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₁₀N₂O
- Substituents : Methoxy (-OCH₃) at C2, methylamine (-NHCH₃) at C4.
- Applications : Intermediate in drug discovery, particularly for nitrogen-containing heterocycles .
Comparison with Similar Pyridine Derivatives
Structural Analogues and Similarity Scores
Table 1 highlights structurally similar compounds based on substituent variations and similarity scores (0.88–0.96) derived from cheminformatics analyses :
| Compound Name | Substituents (Position) | Similarity Score | CAS Number |
|---|---|---|---|
| 2-Methoxy-6-methylpyridin-4-amine | -OCH₃ (C2), -CH₃ (C6), -NH₂ (C4) | 0.92 | [6628-77-9] |
| 2-Ethoxy-6-methylpyridin-4-amine | -OCH₂CH₃ (C2), -CH₃ (C6), -NH₂ (C4) | 0.88 | [89943-09-9] |
| 4-Ethoxypyridin-2-amine | -OCH₂CH₃ (C4), -NH₂ (C2) | N/A | [N/A] |
| N,N',2'-Trimethylpyridin-4-amine | -CH₃ (C2, N), -NHCH₃ (C4) | N/A | [N/A] |
Key Observations :
Physicochemical Properties
Crystal Packing and Solubility :
Electronic Effects :
Availability and Commercial Status
Biological Activity
2-Methoxy-N-methylpyridin-4-amine, also known as 2-Methoxy-pyridin-4-yl-methyl-amine, is a heterocyclic compound characterized by a pyridine ring with a methoxy group at the 2-position and a methylamino group at the 4-position. This unique substitution pattern contributes to its distinct chemical and biological properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C₇H₁₀N₂O
- Molecular Weight : 138.17 g/mol
- Structure : The compound features a pyridine ring, which is known for its ability to participate in various chemical reactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting potential use in treating infections.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses .
Antimicrobial Activity
A study conducted on various derivatives of pyridine compounds highlighted the antimicrobial potential of this compound. It was found effective against both gram-positive and gram-negative bacteria, with significant zone inhibition values compared to standard antibiotics.
Anticancer Studies
In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, it was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range, indicating promising anticancer properties .
Anti-inflammatory Effects
Research into its anti-inflammatory properties revealed that this compound could significantly reduce the production of pro-inflammatory cytokines in cell culture models. This suggests its potential as a therapeutic agent for inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | High |
| 2-Methoxypyridin-4-amine | Low | Low | Moderate |
| N-Methylpyridin-4-amine | High | Moderate | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
